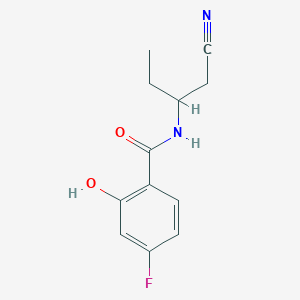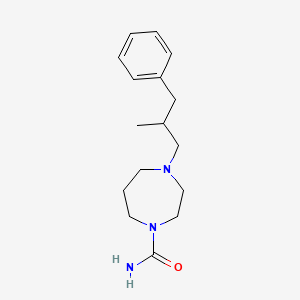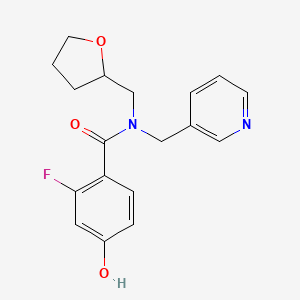![molecular formula C18H26N4O B7633106 2-Methyl-6-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyridine](/img/structure/B7633106.png)
2-Methyl-6-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyridine is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MPO, and it has shown potential in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Mechanism of Action
MPO exerts its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation and cancer. MPO also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, MPO has been shown to inhibit the expression of various pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
MPO has been shown to exhibit potent anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various diseases. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in the body, which are indicators of oxidative stress. MPO has also been shown to decrease the levels of pro-inflammatory cytokines, including IL-6 and TNF-α, and increase the levels of anti-inflammatory cytokines, including interleukin-10 (IL-10).
Advantages and Limitations for Lab Experiments
MPO has several advantages for lab experiments, including its potent anti-inflammatory and anti-oxidant properties, its ability to modulate various signaling pathways in the body, and its neuroprotective effect. However, there are also some limitations associated with the use of MPO in lab experiments, including its potential toxicity, the need for further studies to determine its optimal dosage and administration route, and the need for more extensive preclinical and clinical studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of MPO, including the development of novel MPO analogs with improved pharmacological properties, the investigation of its potential use in combination with other drugs for the treatment of various diseases, and the identification of its molecular targets in the body. Additionally, further studies are needed to determine the optimal dosage and administration route of MPO, as well as its safety and efficacy in preclinical and clinical studies.
Synthesis Methods
The synthesis of MPO involves several steps, including the preparation of starting materials, the formation of a key intermediate, and the final coupling reaction. The starting materials are commercially available, and the key intermediate is prepared by reacting 2-methyl-6-chloronicotinic acid with 1-(1-propan-2-ylpyrazol-4-yl)methylpiperidine-4-carboxylic acid. The final coupling reaction involves the use of a palladium catalyst, and the product is purified by column chromatography.
Scientific Research Applications
MPO has been extensively studied for its potential use in various fields, including medicinal chemistry, pharmacology, and drug discovery. It has been shown to exhibit potent anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. MPO has also been shown to have a neuroprotective effect, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-methyl-6-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-14(2)22-13-16(11-19-22)12-21-9-7-17(8-10-21)23-18-6-4-5-15(3)20-18/h4-6,11,13-14,17H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRIQOKWCIISLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)CC3=CN(N=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-N-[(5-methylpyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B7633026.png)

![1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea](/img/structure/B7633047.png)
![N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7633057.png)
![3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7633064.png)
![N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7633068.png)


![1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine](/img/structure/B7633090.png)
![8-Propan-2-yl-3-(3,3,3-trifluoro-2-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7633095.png)
![2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide](/img/structure/B7633110.png)
![3-(3,4-dimethoxyphenyl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633111.png)

